(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
Description
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol is a cyclobutane derivative with a unique structure that includes a hydroxyl group and an ether linkage
Properties
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPMKBOSVPHPGQ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3-hydroxycyclobutanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs with specific biological activities. Research is ongoing to investigate its interactions with biological targets and its potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and ether linkage play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-hydroxycyclobutanone
- tert-Butyl alcohol
- 2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutanone
Uniqueness
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol is unique due to its specific stereochemistry and functional groups. The combination of a cyclobutane ring, hydroxyl group, and ether linkage provides distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol is a complex organic compound characterized by its unique cyclobutyl structure. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications.
The chemical formula of this compound is C11H22O, with a molecular weight of approximately 174.29 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H22O |
| Molecular Weight | 174.29 g/mol |
| CAS Number | 2209078-50-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique stereochemistry and functional groups allow it to modulate biological pathways effectively. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : There is evidence indicating its potential role in reducing inflammation through modulation of inflammatory cytokines.
- Neuroprotective Properties : Some studies have explored its effects on neurodegenerative diseases, suggesting that it may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of cyclobutane-based compounds. This compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anti-inflammatory Mechanisms
Research published in Phytotherapy Research highlighted the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
Study 3: Neuroprotective Effects
A study conducted by researchers at a prominent university examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings suggested that the compound significantly reduced cell death and oxidative damage markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
